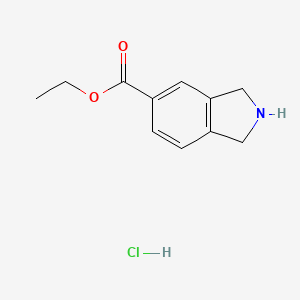

Ethyl isoindoline-5-carboxylate hydrochloride

CAS No.: 1159826-50-2

Cat. No.: VC2681588

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1159826-50-2 |

|---|---|

| Molecular Formula | C11H14ClNO2 |

| Molecular Weight | 227.69 g/mol |

| IUPAC Name | ethyl 2,3-dihydro-1H-isoindole-5-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H13NO2.ClH/c1-2-14-11(13)8-3-4-9-6-12-7-10(9)5-8;/h3-5,12H,2,6-7H2,1H3;1H |

| Standard InChI Key | LJXUCHAWQXRICU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(CNC2)C=C1.Cl |

| Canonical SMILES | CCOC(=O)C1=CC2=C(CNC2)C=C1.Cl |

Introduction

Chemical Properties and Structure

Chemical Identity

Ethyl isoindoline-5-carboxylate hydrochloride is identified through several standard chemical nomenclature systems, allowing for precise identification in scientific literature and chemical databases.

| Parameter | Information |

|---|---|

| IUPAC Name | ethyl 2,3-dihydro-1H-isoindole-5-carboxylate;hydrochloride |

| Alternative Name | 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-, ethyl ester, hydrochloride (1:1) |

| CAS Registry Numbers | 1159826-50-2, 1384268-74-9 |

| Molecular Formula | C₁₁H₁₄ClNO₂ |

| Molecular Weight | 227.69 g/mol |

| InChI Key | LJXUCHAWQXRICU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC2=C(CNC2)C=C1.Cl |

| European Community Number | 817-408-7 |

The compound consists of an isoindoline core structure with an ethyl carboxylate group at the 5-position, forming a salt with hydrochloric acid .

Structural Characteristics

The molecular structure features a bicyclic aromatic system with a partially reduced heterocycle containing nitrogen. The ethyl carboxylate group is positioned at the 5-position of the isoindoline scaffold, and the nitrogen atom forms a salt with hydrochloric acid.

The structural features that distinguish this compound include:

-

A 2,3-dihydro-1H-isoindoline core structure

-

An ethyl carboxylate group at the 5-position

-

A hydrochloride salt formation at the nitrogen atom

This particular arrangement contributes to the compound's chemical reactivity, solubility profile, and potential biological activity .

Physical Properties

The physical characteristics of ethyl isoindoline-5-carboxylate hydrochloride influence its handling, storage, and application in laboratory and industrial settings.

| Property | Description |

|---|---|

| Physical Appearance | White to yellow solid |

| Recommended Storage Temperature | 2-8°C |

| Standard Purity | ≥97% |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) |

| Stability | Sensitive to moisture; hygroscopic |

These physical properties must be considered when working with the compound to ensure its stability and integrity during storage and usage .

Synthesis and Production Methods

Purification Techniques

After synthesis, purification procedures may include:

-

Recrystallization from appropriate solvent systems

-

Column chromatography using silica gel with suitable eluent systems

-

Filtration and washing protocols to remove impurities

These purification methods are critical for achieving the high purity required for research and pharmaceutical applications .

Chemical Reactivity and Reactions

General Reactivity Profile

The reactivity of ethyl isoindoline-5-carboxylate hydrochloride is determined by its functional groups and structural features. The compound contains several reactive sites:

-

The amine functionality (as a hydrochloride salt)

-

The ethyl ester group

-

The aromatic ring system

These reactive centers allow the compound to participate in various chemical transformations, making it valuable in organic synthesis pathways .

| Reaction Type | Reactive Site | Potential Products |

|---|---|---|

| Hydrolysis | Ethyl ester group | Isoindoline-5-carboxylic acid derivatives |

| Transamination | Amine group (after neutralization) | N-substituted derivatives |

| Reduction | Ester group | Alcohol derivatives |

| Nucleophilic substitution | Aromatic ring | Substituted isoindoline derivatives |

| Salt conversion | Hydrochloride moiety | Free base or alternative salt forms |

These reactions provide pathways for utilizing the compound as a building block in the synthesis of more complex molecular structures .

| GHS Hazard Statements | Description | Signal Word |

|---|---|---|

| H302 | Harmful if swallowed | Warning |

| H315 | Causes skin irritation | Warning |

| H319 | Causes serious eye irritation | Warning |

| H335 | May cause respiratory irritation | Warning |

These hazard statements indicate that the compound requires proper handling precautions to mitigate potential health risks .

| Precautionary Statement Code | Description |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P264 | Wash hands thoroughly after handling |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed |

These precautions help minimize exposure risks and ensure safe handling in laboratory and industrial settings .

Related Compounds and Comparative Analysis

Structural Analogs

Several compounds structurally related to ethyl isoindoline-5-carboxylate hydrochloride have been identified and studied. Examining these related compounds provides context for understanding the unique properties and potential applications of the target compound.

| Compound Name | CAS Number | Molecular Formula | Structural Relationship |

|---|---|---|---|

| Methyl isoindoline-5-carboxylate hydrochloride | 127168-93-8 | C₁₀H₁₂ClNO₂ | Methyl ester analog |

| Isoindoline-5-carboxylic acid | 685084-08-6 | C₉H₉NO₂ | Free acid form (no ester, no HCl) |

| Isoindoline-5-carboxylic acid hydrochloride | 149353-72-0 | C₉H₁₀ClNO₂ | Free acid hydrochloride salt |

| Ethyl indoline-3-carboxylate hydrochloride | 1158918-79-6 | C₁₁H₁₄ClNO₂ | Positional isomer (different ring system) |

These structural analogs exhibit varying physical, chemical, and potentially biological properties, providing a foundation for structure-activity relationship studies .

Structure-Activity Relationships

The structural features of ethyl isoindoline-5-carboxylate hydrochloride and its analogs influence their chemical reactivity and potential biological activities. Key structure-activity considerations include:

-

The position of the carboxylate group on the ring system affects the electronic distribution and reactivity

-

The nature of the ester group (methyl vs. ethyl) influences lipophilicity, metabolic stability, and bioavailability

-

The presence of the hydrochloride salt affects solubility, stability, and pharmaceutical formulation properties

These structure-activity relationships are valuable for understanding how structural modifications might influence the compound's behavior in various applications .

Research Applications

Chemical Synthesis Applications

Ethyl isoindoline-5-carboxylate hydrochloride serves as a valuable building block in organic synthesis. Its utility in chemical synthesis stems from:

-

The functional groups present (amine, ester) allow for selective modifications

-

The isoindoline scaffold is present in numerous biologically active compounds

-

The compound can serve as an intermediate in the synthesis of more complex molecular architectures

These characteristics make it a valuable compound for researchers developing synthetic routes to novel compounds with potential pharmaceutical applications .

Analytical Methods and Characterization

Identification Techniques

Various analytical methods can be employed for the identification and characterization of ethyl isoindoline-5-carboxylate hydrochloride:

| Analytical Technique | Application and Information Obtained |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure confirmation, purity assessment |

| Mass Spectrometry (MS) | Molecular weight verification, fragmentation pattern analysis |

| Infrared (IR) Spectroscopy | Functional group identification (C=O, N-H, C-O-C) |

| Elemental Analysis | Confirmation of elemental composition (C, H, N, O, Cl) |

| X-ray Crystallography | Definitive three-dimensional structure determination |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, impurity profiling |

These analytical methods provide complementary information, enabling comprehensive characterization of the compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume